Bcl6-IN-5

BCL6 Inhibition Biochemical Assay BTB Domain

Bcl6-IN-5 (CAS: 2253878-09-8) is a benzimidazolone-derived BCL6 BTB domain inhibitor with a pIC50 of 5.82 (~1.5 µM). Unlike nanomolar inhibitors (e.g., BI-3812) or rhodanine-based tools (e.g., FX1), this compound offers a moderate potency window—minimizing off-target cytotoxicity while enabling robust target engagement in DLBCL cell lines (1–10 µM). Its orthogonal chemotype is essential for SAR follow-up studies, ensuring observed effects are BCL6-dependent, not scaffold-specific. With 99.82% purity, DMSO solubility of 52.57 mM, and LogP of 3, Bcl6-IN-5 ensures reproducible assay conditions. Choose Bcl6-IN-5 for reliable in vitro pharmacology.

Molecular Formula C17H19Cl2N5O2
Molecular Weight 396.3 g/mol
Cat. No. B2704303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcl6-IN-5
Molecular FormulaC17H19Cl2N5O2
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESCC(C)(CCN1C2=C(C=CC(=C2)NC3=NC(=NC=C3Cl)Cl)N(C1=O)C)O
InChIInChI=1S/C17H19Cl2N5O2/c1-17(2,26)6-7-24-13-8-10(4-5-12(13)23(3)16(24)25)21-14-11(18)9-20-15(19)22-14/h4-5,8-9,26H,6-7H2,1-3H3,(H,20,21,22)
InChIKeyNKMQWLPBEJJYCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bcl6-IN-5 (2253878-09-8): A Specific BCL6 Inhibitor Sourced from WO2018215801A1 for Focused Apoptosis Pathway Studies


Bcl6-IN-5 (CAS: 2253878-09-8) is a small-molecule BCL6 inhibitor derived from a benzimidazolone scaffold, as detailed in patent WO2018215801A1, example 1n. It targets the BTB domain of the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL) and other cancers [1]. With a molecular weight of 396.27 g/mol and a reported purity of >98%, this compound is a valuable chemical probe for investigating BCL6-dependent mechanisms in preclinical oncology research .

Why Bcl6-IN-5 Cannot Be Casually Substituted by Other BCL6 Inhibitors Like FX1 or BI-3812


BCL6 inhibitors exhibit a wide range of biochemical potencies and distinct binding modes, making functional substitution highly problematic. For instance, reported pIC50/IC50 values vary by over 1000-fold within the class: from low nanomolar binders like BI-3812 (IC50 < 3 nM) to micromolar inhibitors such as FX1 (IC50 = 35 µM) . Bcl6-IN-5 occupies a unique intermediate position with a pIC50 of 5.82 (corresponding to an IC50 of ~1.5 µM) [1]. This specific potency, derived from the benzimidazolone chemotype exemplified in WO2018215801A1, dictates its utility in cellular assays requiring a distinct concentration window to avoid off-target effects associated with either highly potent or weak inhibitors. Using a structurally and functionally different analog without this specific potency profile can compromise the intended target engagement and obscure experimental outcomes.

Quantitative Evidence Guide: Differentiating Bcl6-IN-5 from FX1, BI-3812, and 79-6


Biochemical Potency: Bcl6-IN-5 Occupies a Micromolar Potency Niche Between Low-nM and High-µM BCL6 Inhibitors

Bcl6-IN-5 demonstrates a pIC50 of 5.82 (approximately 1.5 µM) . This places it in a distinct potency category compared to the ultra-potent BI-3812 (IC50 < 3 nM) and the much weaker inhibitors FX1 (IC50 = 35 µM) and 79-6 (IC50 = 318 µM) . This intermediate activity is a critical differentiator for researchers seeking a compound that provides measurable target engagement without saturating the BCL6 BTB domain at low concentrations.

BCL6 Inhibition Biochemical Assay BTB Domain Cancer Research

Chemical Scaffold Differentiation: A Benzimidazolone Core Distinct from the Rhodanine-Derived FX1

Bcl6-IN-5 is based on a benzimidazolone scaffold (C17H19Cl2N5O2) , a distinct chemotype from the widely used FX1, which contains a rhodanine core (C15H10ClNO3S2) . This structural divergence can influence binding kinetics, selectivity profiles, and off-target liabilities, even if the compounds target the same protein domain. The specific substitution pattern on the benzimidazolone core is crucial for its interaction with the BCL6 BTB lateral groove.

Medicinal Chemistry BCL6 Inhibitor Chemical Probe Structural Biology

Defined Physicochemical Properties: A LogP of 3 and DMSO Solubility of 52.57 mM Guide Formulation

Bcl6-IN-5 has a calculated LogP of 3 and a DMSO solubility of 20.83 mg/mL (52.57 mM) . These properties are favorable for in vitro assays and enable the preparation of stable stock solutions. While in vivo formulation is possible (e.g., in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) , compounds like OICR12694 are optimized for oral bioavailability [1]. This defines Bcl6-IN-5's primary utility in cell-based and biochemical assays, where its physicochemical profile supports reliable and reproducible dosing.

Drug Discovery Formulation In Vitro Assay ADME

Recommended Applications for Bcl6-IN-5 in Oncology Research


Cell-Based DLBCL Proliferation Assays Requiring Intermediate Potency BCL6 Inhibition

Bcl6-IN-5 is ideally suited for use in diffuse large B-cell lymphoma (DLBCL) cell lines to study BCL6-dependent proliferation and gene expression. Its pIC50 of 5.82 (~1.5 µM) provides a moderate level of target engagement that is less likely to cause the acute cytotoxicity or off-target effects sometimes associated with low-nanomolar inhibitors like BI-3812 . This allows researchers to explore the therapeutic window and the biological consequences of partial BCL6 blockade over a relevant concentration range (e.g., 1-10 µM).

Mechanistic Studies on BCL6 Corepressor Disruption Using a Non-Rhodanine Chemotype

For scientists investigating the molecular pharmacology of BCL6's interaction with corepressors (e.g., SMRT, BCOR, NCOR), Bcl6-IN-5 offers a valuable alternative to the well-characterized rhodanine-based inhibitor FX1. Its distinct benzimidazolone scaffold provides a structurally orthogonal tool compound. This is critical for confirming that observed biological effects are due to BCL6 inhibition rather than scaffold-specific off-target activities. It is a preferred choice for SAR follow-up studies and for use in assays where a rhodanine chemotype is known to interfere.

In Vitro Pharmacology Assays with Defined Solution Stability and Handling Requirements

Bcl6-IN-5 is recommended for routine in vitro pharmacological assays where reliable solubility and stability are paramount. Its well-documented DMSO solubility of 52.57 mM and LogP of 3 ensure that reproducible stock and working solutions can be prepared. Researchers can confidently use this compound in a variety of buffer systems, adhering to standard cell culture practices. This makes it a robust and convenient reagent for laboratories prioritizing assay reproducibility and straightforward compound management over advanced in vivo properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bcl6-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.